molecular formula C7H14Cl2N4 B2586530 [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride CAS No. 2377035-63-5

[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride

Cat. No.: B2586530
CAS No.: 2377035-63-5
M. Wt: 225.12
InChI Key: LTBQJVNZXTZYKL-FNIRFVFUSA-N
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Description

[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C7H12N4.2ClH. It is a derivative of cyclobutylmethanamine, where a triazole ring is attached to the cyclobutyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions may target the triazole ring or the cyclobutyl group. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the cyclobutyl group are replaced by other groups. Halogenation is a common substitution reaction for this compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring or cyclobutyl group.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is often used as a ligand in the study of enzyme interactions and receptor binding. Its triazole ring can mimic natural substrates, making it useful in the study of biochemical pathways.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceutical agents, and this compound serves as a precursor for the development of new drugs.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • [3-(1H-1,2,3-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride
  • (1-Cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine;dihydrochloride

Comparison: Compared to similar compounds, [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is unique due to the position of the triazole ring on the cyclobutyl group. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. The 1,2,4-triazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound particularly versatile in research and industrial applications.

Properties

IUPAC Name

[3-(1,2,4-triazol-1-yl)cyclobutyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-3-6-1-7(2-6)11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBQJVNZXTZYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NC=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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